Cas no 169556-13-2 (4-methyl(phenyl)aminobutan-1-ol)
4-methyl(phenyl)aminobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(Methyl(phenyl)amino)butan-1-ol
- 4-(N-methylanilino)butan-1-ol
- 4-[methyl(phenyl)amino]butan-1-ol(SALTDATA: FREE)
- 1-Butanol, 4-(methylphenylamino)-
- 4-(N-methyl-anilino)-butan-1-ol
- 4-(N-methylanilino)butanol
- Ambcb4024933
- CTK0E5011
- N-(4-hydroxybutyl)-N-methylaniline
- SureCN9755649
- MFCD08691726
- 4-[Methyl(phenyl)amino]-1-butanol
- 4-[methyl(phenyl)amino]butan-1-ol
- SB85126
- KSIAUYAABCITOE-UHFFFAOYSA-N
- 169556-13-2
- AKOS005302375
- DTXSID20434843
- CHEMBRDG-BB 4024933
- SCHEMBL9755649
- DB-195343
- BS-36821
- N-4-Hydroxybutyl-N-methylaniline
- 4-methyl(phenyl)aminobutan-1-ol
-
- MDL: MFCD08691726
- Inchi: 1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3
- InChI Key: KSIAUYAABCITOE-UHFFFAOYSA-N
- SMILES: OCCCCN(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 179.13100
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47000
- LogP: 1.89530
4-methyl(phenyl)aminobutan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-methyl(phenyl)aminobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB218450-1 g |
4-[Methyl(phenyl)amino]-1-butanol; 95% |
169556-13-2 | 1g |
€128.10 | 2023-01-27 | ||
| abcr | AB218450-5 g |
4-[Methyl(phenyl)amino]-1-butanol; 95% |
169556-13-2 | 5g |
€365.50 | 2023-01-27 | ||
| TRC | M356743-50mg |
4-[methyl(phenyl)amino]butan-1-ol |
169556-13-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356743-100mg |
4-[methyl(phenyl)amino]butan-1-ol |
169556-13-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M356743-500mg |
4-[methyl(phenyl)amino]butan-1-ol |
169556-13-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1261358-5g |
1-Butanol, 4-(methylphenylamino)- |
169556-13-2 | 95% | 5g |
$315 | 2024-06-07 | |
| abcr | AB218450-1g |
4-[Methyl(phenyl)amino]-1-butanol, 95%; . |
169556-13-2 | 95% | 1g |
€137.20 | 2025-02-17 | |
| abcr | AB218450-5g |
4-[Methyl(phenyl)amino]-1-butanol, 95%; . |
169556-13-2 | 95% | 5g |
€381.90 | 2025-02-17 | |
| eNovation Chemicals LLC | Y1261358-1g |
1-Butanol, 4-(methylphenylamino)- |
169556-13-2 | 95% | 1g |
$125 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1261358-5g |
1-Butanol, 4-(methylphenylamino)- |
169556-13-2 | 95% | 5g |
$315 | 2025-02-28 |
4-methyl(phenyl)aminobutan-1-ol Suppliers
4-methyl(phenyl)aminobutan-1-ol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-methyl(phenyl)aminobutan-1-ol
Research Briefing on 4-methyl(phenyl)aminobutan-1-ol (CAS: 169556-13-2) in Chemical Biology and Pharmaceutical Applications
4-methyl(phenyl)aminobutan-1-ol (CAS: 169556-13-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies due to its potential applications in drug development and therapeutic interventions. The presence of both aromatic and aliphatic components in its structure makes it a versatile candidate for various pharmacological activities, including receptor modulation and enzyme inhibition.
Recent research has focused on the synthesis and characterization of 4-methyl(phenyl)aminobutan-1-ol, with particular attention to its pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that this compound exhibits favorable bioavailability and metabolic stability, which are critical factors for its potential use as a drug candidate. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity and purity, ensuring reliable data for further investigations.
One of the key findings in recent literature is the compound's interaction with specific biological targets, such as G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. Preliminary in vitro assays have shown that 4-methyl(phenyl)aminobutan-1-ol can modulate the activity of these targets, suggesting its potential utility in treating neurological disorders, including depression and anxiety. Additionally, its ability to cross the blood-brain barrier has been confirmed, further supporting its applicability in central nervous system (CNS)-related therapies.
In the context of drug development, 4-methyl(phenyl)aminobutan-1-ol has been explored as a precursor or intermediate in the synthesis of more complex molecules. Its chemical reactivity allows for various derivatizations, enabling the creation of libraries of compounds for high-throughput screening. This approach has led to the identification of several lead compounds with enhanced therapeutic profiles, highlighting the compound's role in medicinal chemistry.
Despite these promising findings, challenges remain in optimizing the compound's efficacy and minimizing potential side effects. Current research is addressing these issues through structure-activity relationship (SAR) studies and computational modeling. These efforts aim to refine the compound's pharmacological properties and identify the most promising derivatives for clinical development.
In conclusion, 4-methyl(phenyl)aminobutan-1-ol (CAS: 169556-13-2) represents a valuable scaffold in chemical biology and pharmaceutical research. Its unique structural and functional characteristics, combined with recent advancements in its study, underscore its potential as a therapeutic agent. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in drug discovery and development.
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